4-(4-Butylphenoxy)-1,2-dimethylbenzene
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Overview
Description
4-(4-Butylphenoxy)-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a butylphenoxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenoxy)-1,2-dimethylbenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to enhance yield and reduce costs . Additionally, continuous flow reactors may be employed to improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butylphenoxy)-1,2-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted benzene compounds.
Scientific Research Applications
4-(4-Butylphenoxy)-1,2-dimethylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Butylphenoxy)-1,2-dimethylbenzene involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to neutralize free radicals and reduce oxidative stress . Additionally, its antimicrobial effects may result from its interaction with microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar butylphenoxy group but different substitution pattern on the benzene ring.
1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: A compound with multiple butylphenoxy groups and a perylene core.
Uniqueness
4-(4-Butylphenoxy)-1,2-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of butylphenoxy and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H22O |
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Molecular Weight |
254.4 g/mol |
IUPAC Name |
4-(4-butylphenoxy)-1,2-dimethylbenzene |
InChI |
InChI=1S/C18H22O/c1-4-5-6-16-8-11-17(12-9-16)19-18-10-7-14(2)15(3)13-18/h7-13H,4-6H2,1-3H3 |
InChI Key |
DEDSSWINBTZRLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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